molecular formula C6H11NO4 B3326503 (S)-2-((Methoxycarbonyl)amino)butanoic acid CAS No. 259874-14-1

(S)-2-((Methoxycarbonyl)amino)butanoic acid

Cat. No. B3326503
CAS RN: 259874-14-1
M. Wt: 161.16 g/mol
InChI Key: OHRXVUZLLZTQMX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((Methoxycarbonyl)amino)butanoic acid” is a type of amino acid derivative. Amino acids are the building blocks of proteins and play a crucial role in various biological processes . The “this compound” has a methoxycarbonyl group attached to it, which could potentially influence its properties and interactions .


Synthesis Analysis

The synthesis of such amino acid derivatives can involve various methods. For instance, the Strecker Synthesis is a common method for preparing α-aminonitriles, which are intermediates for the synthesis of amino acids . Another method could be the Arndt-Eistert Synthesis, which involves the formation of homologated carboxylic acids or their derivatives . The O’Donnell Amino Acid Synthesis is another approach that enables the construction of natural or unnatural α-amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” would be influenced by its constituent groups. The presence of the methoxycarbonyl group could potentially affect the molecule’s conformation and interactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be influenced by various factors. Photocatalysis has emerged as a mild approach for amino acid modification, capable of modifying almost all of the canonical amino acids . Boronic acid catalysis is another method that can be used for the activation of hydroxy functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure and the presence of the methoxycarbonyl group .

Mechanism of Action

The mechanism of action of “(S)-2-((Methoxycarbonyl)amino)butanoic acid” would depend on its specific application. For instance, in the context of hormones with cell surface receptors, the amino acid residues play a crucial role in the mechanism of action .

Safety and Hazards

The safety and hazards associated with “(S)-2-((Methoxycarbonyl)amino)butanoic acid” would depend on its specific usage and exposure levels. For instance, in the context of food additives, there are established safe intake levels for certain amino acids .

Future Directions

The future directions for the study and application of “(S)-2-((Methoxycarbonyl)amino)butanoic acid” could involve further exploration of its synthesis methods, potential applications, and safety considerations .

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXVUZLLZTQMX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((Methoxycarbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((Methoxycarbonyl)amino)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((Methoxycarbonyl)amino)butanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((Methoxycarbonyl)amino)butanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((Methoxycarbonyl)amino)butanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((Methoxycarbonyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.